N-pentyl-3-(1H-tetrazol-1-yl)benzamide

Catalog No.
S11737860
CAS No.
M.F
C13H17N5O
M. Wt
259.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-pentyl-3-(1H-tetrazol-1-yl)benzamide

Product Name

N-pentyl-3-(1H-tetrazol-1-yl)benzamide

IUPAC Name

N-pentyl-3-(tetrazol-1-yl)benzamide

Molecular Formula

C13H17N5O

Molecular Weight

259.31 g/mol

InChI

InChI=1S/C13H17N5O/c1-2-3-4-8-14-13(19)11-6-5-7-12(9-11)18-10-15-16-17-18/h5-7,9-10H,2-4,8H2,1H3,(H,14,19)

InChI Key

WWWGCBFVJNKMNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC(=CC=C1)N2C=NN=N2

N-pentyl-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound characterized by its unique molecular structure, which includes a pentyl chain, a benzamide moiety, and a tetrazole ring. The compound's molecular formula is C12H16N4C_{12}H_{16}N_{4} and it has a molecular weight of approximately 232.29 g/mol. The presence of the tetrazole group contributes to its potential biological activities and interactions with various biological targets.

The chemical reactivity of N-pentyl-3-(1H-tetrazol-1-yl)benzamide can be explored through several types of reactions:

  • Substitution Reactions: The benzamide nitrogen can undergo nucleophilic substitution, allowing for the introduction of various substituents.
  • Reduction: The tetrazole ring can potentially be reduced under specific conditions, leading to the formation of amines.
  • Hydrolysis: In acidic or basic conditions, the amide bond may hydrolyze to form the corresponding carboxylic acid and amine.

These reactions are significant for modifying the compound and exploring its derivatives for enhanced biological activity.

N-pentyl-3-(1H-tetrazol-1-yl)benzamide exhibits various biological activities, primarily attributed to its structural components:

  • Antimicrobial Activity: Compounds containing tetrazole rings have been reported to exhibit antimicrobial properties, making this compound a candidate for further investigation in this area.
  • Anti-inflammatory Effects: Similar compounds have shown potential in inhibiting cyclooxygenase enzymes, which are involved in inflammatory processes. This suggests that N-pentyl-3-(1H-tetrazol-1-yl)benzamide may also possess anti-inflammatory properties.
  • Enzyme Inhibition: The compound could interact with specific enzymes or receptors, influencing pathways related to pain modulation and inflammation.

The synthesis of N-pentyl-3-(1H-tetrazol-1-yl)benzamide can be achieved through several methods:

  • Condensation Reaction: The reaction between 3-amino-benzamide and pentyl halides in the presence of a base can yield the desired amide.
  • Tetrazole Formation: The tetrazole ring can be synthesized via cyclization reactions involving azides and other suitable precursors.
  • Multi-step Synthesis: A combination of these methods can be employed to achieve higher yields and purity.

The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and minimize by-products.

N-pentyl-3-(1H-tetrazol-1-yl)benzamide has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it could serve as a lead compound for developing new drugs targeting inflammatory diseases or infections.
  • Agricultural Chemistry: Its antimicrobial properties may also find applications in agricultural settings as a pesticide or fungicide.
  • Material Science: The unique chemical structure may allow for incorporation into polymers or materials with specific functional properties.

Interaction studies are crucial for understanding how N-pentyl-3-(1H-tetrazol-1-yl)benzamide interacts with biological targets:

  • Molecular Docking: Computational studies can predict binding affinities and interaction modes with specific enzymes or receptors.
  • Binding Assays: Radiolabeled assays can quantify the binding of the compound to target proteins, providing insight into its mechanism of action.
  • Functional Assays: These assays help evaluate the biological effects of the compound in cellular systems, confirming its potential therapeutic effects.

N-pentyl-3-(1H-tetrazol-1-yl)benzamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
N-(2-Pentyl)-2-(1H-tetrazol-5-yl)benzamideContains a different alkyl chain; tetrazole ringPotential antimicrobial
5-Fluoro-N-(pentyl)-2-(tetrazol-1-yl)benzamideFluorine substitution; similar benzamide backbonePotential anti-inflammatory
4-Amino-N-(heptyl)-2-(tetrazol-5-yl)benzamideLonger alkyl chain; different amino group positionPossible enzyme inhibition

N-pentyl-3-(1H-tetrazol-1-yl)benzamide is unique due to its specific position of the pentyl group and the tetrazole ring, which may influence its binding affinity and biological activity compared to similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

259.14331018 g/mol

Monoisotopic Mass

259.14331018 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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